

A Comparative Toxicological Assessment of Antimony Trioxide and Its Alternatives

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Antimony(III) oxide*

Cat. No.: *B7798121*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the toxicological profiles of antimony trioxide and several of its alternatives used as flame retardants. The information is intended to assist researchers, scientists, and drug development professionals in making informed decisions regarding material selection. The data presented is a summary of available toxicological studies, and further investigation is always recommended for specific applications.

Quantitative Toxicological Data

The following tables summarize key toxicological endpoints for antimony trioxide and its common alternatives. Data is presented to facilitate a comparative assessment of their potential hazards.

Table 1: Acute Toxicity Data

Substance	CASRN	LD50 (Oral, Rat)	LD50 (Dermal, Rabbit)	LC50 (Inhalation, Rat)
Antimony Trioxide	1309-64-4	> 34,600 mg/kg ^[1]	> 2,000 mg/kg ^[1]	> 5.2 mg/L (4h) ^[1]
Zinc Borate	1332-07-6	> 10,000 mg/kg ^[2]	> 10,000 mg/kg ^[2]	> 4.95 mg/L ^[3]
Aluminum Hydroxide	21645-51-2	> 2,000 mg/kg ^[4]	Not Available	Not Available
Magnesium Hydroxide	1309-42-8	> 2,000 mg/kg ^[5] ^[6]	Not Available	> 2.1 mg/L (4h) ^{[6][7]}
Ammonium Polyphosphate	68333-79-9	> 2,000 mg/kg ^[8]	Not Available	> 5.09 mg/L (4h) ^[8]
Melamine Polyphosphate	218768-84-4	> 2,000 mg/kg ^[9]	Not Available	Not Available
Red Phosphorus	7723-14-0	Not Available	Not Available	Not Available

Table 2: Repeated Dose Toxicity (Sub-chronic)

Substance	NOAEL (Oral, Rat)	Key Effects Observed
Antimony Trioxide	Not established	Lung inflammation, pneumoconiosis[10][11]
Zinc Borate	375 mg/kg bw/day (females)	No adverse effects noted at the highest dose tested in a 90-day study[3]
Aluminum Hydroxide	302 mg/kg (28-day study)	Systemic inflammation and redox imbalance at higher doses[12]
Magnesium Hydroxide	≥1000 mg/kg bw/day (sub- acute)[7]	No significant effects observed
Ammonium Polyphosphate	Not established	No abnormalities observed in a 14-day study at 2,000 mg/kg[8]
Melamine Polyphosphate	Not Available	Data based on melamine suggests potential kidney effects[13]
Red Phosphorus	Not Available	Not Available

Table 3: Carcinogenicity

Substance	IARC Classification	NTP Classification	Key Findings
Antimony Trioxide	Group 2B (Possibly carcinogenic to humans)[10]	Reasonably anticipated to be a human carcinogen[14]	Increased incidence of lung tumors in animal inhalation studies[10][15]
Zinc Borate	Not classifiable	Not listed	No data available
Aluminum Hydroxide	Not classifiable[4]	Not listed	No evidence of carcinogenicity
Magnesium Hydroxide	Not classifiable[6]	Not listed	No evidence of carcinogenicity
Ammonium Polyphosphate	Not classifiable	Not listed	No evidence of carcinogenicity
Melamine Polyphosphate	Not classifiable[9]	Not listed	No evidence of carcinogenicity
Red Phosphorus	Not classifiable	Not listed	No data available

Table 4: Genotoxicity - In Vitro Chromosomal Aberration Test

Substance	Test System	Metabolic Activation	Result
Antimony Trioxide	Human lymphocytes	With and Without	Positive
Zinc Borate	Not Available	Not Available	Not Available
Aluminum Hydroxide	Not Available	Not Available	Not Available
Magnesium Hydroxide	Not Available	Not Available	Not Available
Ammonium Polyphosphate	Not Available	Not Available	Not Available
Melamine Polyphosphate	Not Available	Not Available	Not Available
Red Phosphorus	Not Available	Not Available	Not Available

Experimental Protocols

Detailed methodologies for key toxicological assays are crucial for the interpretation and comparison of data. The following are summaries of standard protocols.

Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

This method is used to determine the acute oral toxicity of a substance and allows for its classification into one of a series of toxic classes.[\[16\]](#)[\[17\]](#)

Principle: A stepwise procedure is used where a group of three animals of a single sex (typically rodents) is dosed at a defined starting dose level.[\[17\]](#) The outcome of this first step (number of animals surviving) determines the next step:

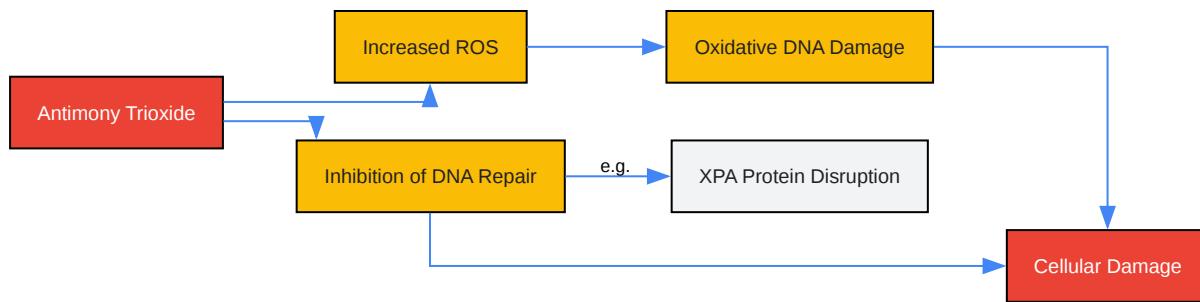
- If mortality is observed, the test is repeated with a lower dose.
- If no mortality is observed, a higher dose is used in the next step. This process continues until the criteria for classification are met. The method aims to use the minimum number of animals to obtain sufficient information on the acute toxicity of the substance.[\[17\]](#)

Procedure:

- **Animal Selection:** Healthy, young adult rodents of a standard laboratory strain are used.
- **Dose Preparation:** The test substance is typically administered in a constant volume by gavage. The vehicle used should be non-toxic (e.g., water).[\[16\]](#)
- **Administration:** A single dose is administered to the animals.
- **Observation Period:** Animals are observed for a period of 14 days for signs of toxicity and mortality.[\[16\]](#) Body weight is recorded weekly.
- **Pathology:** At the end of the observation period, all animals are subjected to a gross necropsy.

In Vitro Mammalian Chromosomal Aberration Test (OECD 473)

This test is designed to identify substances that cause structural chromosomal aberrations in cultured mammalian cells.[\[10\]](#)[\[18\]](#)[\[19\]](#)

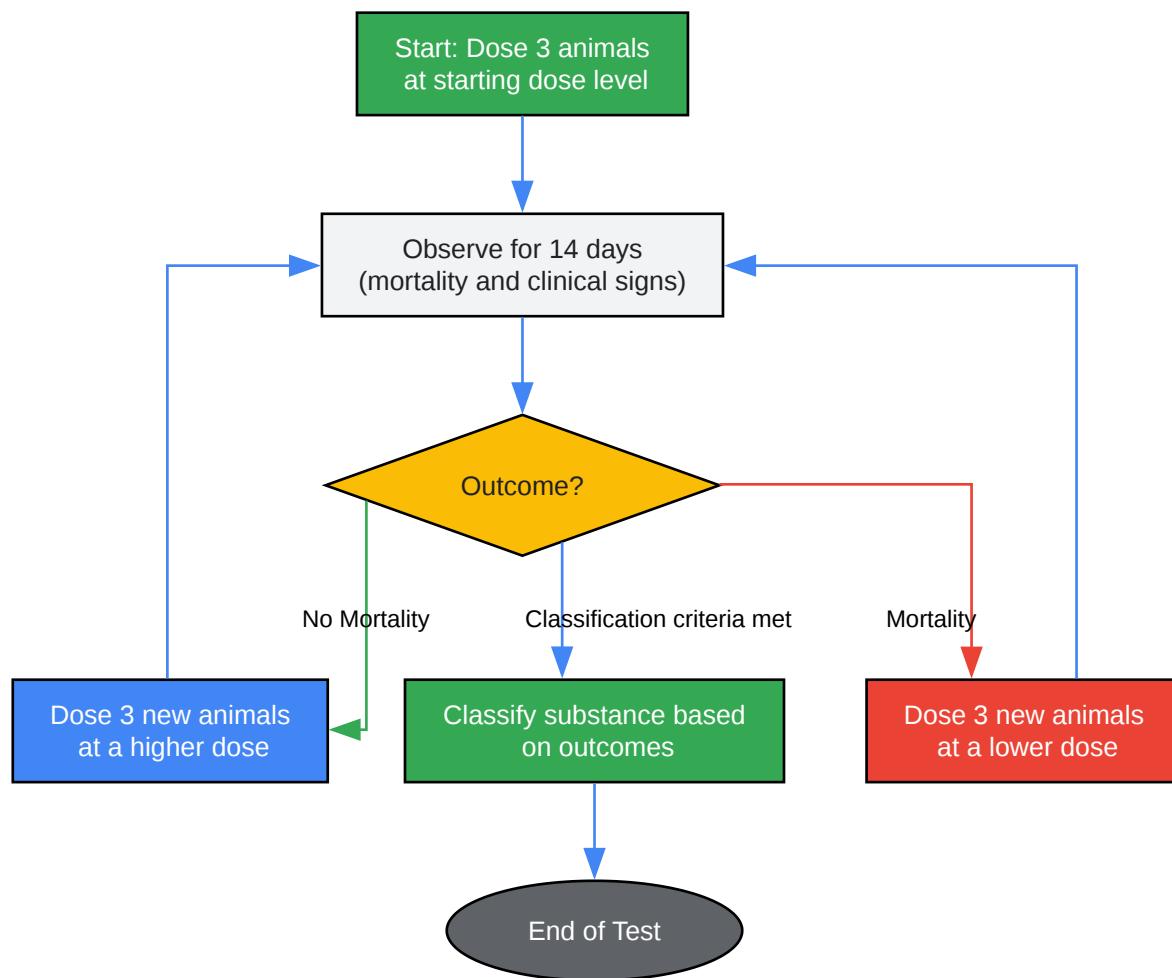

Principle: Cultured mammalian cells (e.g., Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes) are exposed to the test substance both with and without an exogenous metabolic activation system (S9 mix).[\[10\]](#)

Procedure:

- **Cell Culture:** Established cell lines or primary cell cultures are maintained in appropriate culture media.
- **Test Substance Exposure:** Cells are exposed to at least three analyzable concentrations of the test substance for a defined period.
- **Metabolic Activation:** For tests including metabolic activation, a liver homogenate fraction (S9) from induced rodents is added to the culture.
- **Cell Harvest:** At a predetermined time after exposure, cells are treated with a metaphase-arresting agent (e.g., colcemid), harvested, and stained.
- **Microscopic Analysis:** Metaphase cells are analyzed microscopically for the presence of chromosomal aberrations, such as chromatid and chromosome gaps, breaks, and exchanges.[\[10\]](#)[\[18\]](#)
- **Data Analysis:** The frequency of aberrant cells is calculated and statistically compared to concurrent negative and positive controls.[\[18\]](#)

Visualization of Pathways and Workflows Signaling Pathway Disruption by Antimony Trioxide

Antimony trioxide is known to induce oxidative stress and interfere with DNA repair mechanisms. One proposed mechanism involves the disruption of key proteins in the nucleotide excision repair pathway by displacing essential metal ions.[\[20\]](#)

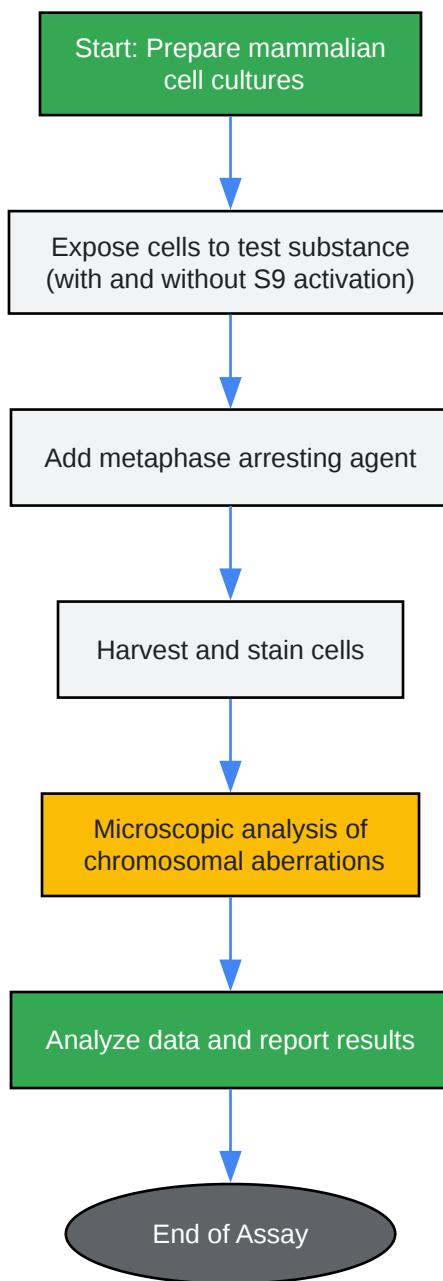


[Click to download full resolution via product page](#)

Caption: Proposed mechanism of antimony trioxide toxicity.

Experimental Workflow: Acute Oral Toxicity (OECD 423)

The following diagram illustrates the stepwise procedure of the Acute Toxic Class Method.



[Click to download full resolution via product page](#)

Caption: Workflow for OECD 423 Acute Toxic Class Method.

Experimental Workflow: In Vitro Chromosomal Aberration Test (OECD 473)

The diagram below outlines the key steps in performing an in vitro chromosomal aberration test.

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. fishersci.com [fishersci.com]
- 2. Zinc Borate - Toxicological Risks of Selected Flame-Retardant Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. carlroth.com:443 [carlroth.com:443]
- 6. teamaquafix.com [teamaquafix.com]
- 7. uzpm.ru [uzpm.ru]
- 8. Ammonium Polyphosphates - Toxicological Risks of Selected Flame-Retardant Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. additivesforpolymer.com [additivesforpolymer.com]
- 10. nucro-technics.com [nucro-technics.com]
- 11. hppertrv.ornl.gov [hppertrv.ornl.gov]
- 12. Chronic Oral Administration of Aluminum Hydroxide Stimulates Systemic Inflammation and Redox Imbalance in BALB/c Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Antimony Trioxide - Toxicological Risks of Selected Flame-Retardant Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 18. Oced 473 chromosomal aberration | PPTX [slideshare.net]
- 19. oecd.org [oecd.org]
- 20. Antimony Trioxide - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Toxicological Assessment of Antimony Trioxide and Its Alternatives]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b7798121#a-comparative-toxicological-assessment-of-antimony-trioxide-and-its-alternatives>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com